Cas no 338791-33-6 (2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole)
![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole structure](https://ja.kuujia.com/scimg/cas/338791-33-6x500.png)
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole 化学的及び物理的性質
名前と識別子
-
- 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole
- 2-(4-chlorophenyl)-1-[(4-methylphenyl)methoxy]benzimidazole
- 6F-367S
- AKOS005096741
- 2-(4-chlorophenyl)-1-[(4-methylphenyl)methoxy]-1H-1,3-benzodiazole
- 338791-33-6
-
- インチ: 1S/C21H17ClN2O/c1-15-6-8-16(9-7-15)14-25-24-20-5-3-2-4-19(20)23-21(24)17-10-12-18(22)13-11-17/h2-13H,14H2,1H3
- InChIKey: FKAWBFQKAZTLRN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1=NC2C=CC=CC=2N1OCC1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 348.1029409g/mol
- どういたいしつりょう: 348.1029409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 418
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 27Ų
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623997-20mg |
2-(4-Chlorophenyl)-1-((4-methylbenzyl)oxy)-1H-benzo[d]imidazole |
338791-33-6 | 98% | 20mg |
¥1117.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623997-1mg |
2-(4-Chlorophenyl)-1-((4-methylbenzyl)oxy)-1H-benzo[d]imidazole |
338791-33-6 | 98% | 1mg |
¥428.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623997-2mg |
2-(4-Chlorophenyl)-1-((4-methylbenzyl)oxy)-1H-benzo[d]imidazole |
338791-33-6 | 98% | 2mg |
¥578.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623997-25mg |
2-(4-Chlorophenyl)-1-((4-methylbenzyl)oxy)-1H-benzo[d]imidazole |
338791-33-6 | 98% | 25mg |
¥1417.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623997-100mg |
2-(4-Chlorophenyl)-1-((4-methylbenzyl)oxy)-1H-benzo[d]imidazole |
338791-33-6 | 98% | 100mg |
¥1755.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623997-5mg |
2-(4-Chlorophenyl)-1-((4-methylbenzyl)oxy)-1H-benzo[d]imidazole |
338791-33-6 | 98% | 5mg |
¥546.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623997-50mg |
2-(4-Chlorophenyl)-1-((4-methylbenzyl)oxy)-1H-benzo[d]imidazole |
338791-33-6 | 98% | 50mg |
¥1533.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623997-10mg |
2-(4-Chlorophenyl)-1-((4-methylbenzyl)oxy)-1H-benzo[d]imidazole |
338791-33-6 | 98% | 10mg |
¥882.00 | 2024-05-18 |
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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4. Back matter
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazoleに関する追加情報
Introduction to 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole (CAS No. 338791-33-6)
2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole (CAS No. 338791-33-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This benzimidazole derivative, characterized by a chlorophenyl group and a benzyl ether moiety, represents a promising candidate for further exploration in drug discovery and medicinal chemistry.
The molecular structure of 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole consists of a central benzimidazole core, which is a well-known scaffold in medicinal chemistry for its ability to interact with biological targets. The presence of a 4-chlorophenyl group at the 2-position and a (4-methylbenzyl)oxy group at the 1-position introduces specific electronic and steric properties that can modulate the compound's interactions with biological systems. This structural arrangement makes it an intriguing molecule for studying mechanisms of action in various therapeutic areas.
In recent years, there has been growing interest in benzimidazole derivatives due to their diverse pharmacological profiles. These compounds have been explored for their potential applications in anticancer, anti-inflammatory, and antimicrobial therapies. The 4-chlorophenyl substituent is particularly noteworthy as it can enhance lipophilicity and metabolic stability, while the (4-methylbenzyl)oxy group may contribute to binding affinity by introducing hydrophobic interactions. Such features are crucial for designing molecules that can effectively interact with biological targets.
One of the most compelling aspects of 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole is its potential as a lead compound for further drug development. Researchers have been investigating its interactions with enzymes and receptors that are implicated in various diseases. For instance, studies have suggested that benzimidazole derivatives can modulate kinases and other signaling proteins, which are key targets in oncology research. The specific substitution pattern in this compound may allow it to selectively inhibit certain pathways while minimizing off-target effects.
The synthesis of 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the (4-methylbenzyl)oxy group necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, making it feasible to produce sufficient quantities for biological testing.
Recent computational studies have also highlighted the importance of molecular modeling in understanding the behavior of 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole. By simulating its interactions with biological targets, researchers can predict potential binding modes and optimize its structure for better efficacy. These virtual screening approaches have become indispensable tools in modern drug discovery, allowing scientists to rapidly assess large libraries of compounds.
In clinical settings, the development of novel therapeutic agents relies heavily on preclinical data that demonstrates safety and efficacy. While 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole has not yet entered human trials, preclinical studies in cell culture and animal models have provided encouraging results. These early findings suggest that the compound may exhibit desirable pharmacokinetic properties and minimal toxicity at effective doses. Further investigation is warranted to validate these observations and explore its therapeutic potential.
The role of (4-methylbenzyl)oxy groups in enhancing bioavailability is another area of interest. These groups can improve solubility and permeability across biological membranes, which are critical factors for drug absorption and distribution. By incorporating such moieties into benzimidazole derivatives, chemists aim to develop compounds that can reach their targets more efficiently while maintaining stability in vivo.
As research continues to uncover new applications for benzimidazole derivatives, compounds like 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole are likely to play a significant role in future therapies. The combination of structural diversity and functional versatility makes this class of molecules particularly valuable for addressing unmet medical needs. Continued exploration will be essential to fully realize their potential in human health.
The chemical community remains committed to advancing our understanding of these complex systems through interdisciplinary collaboration. By integrating insights from synthetic chemistry, computational biology, and pharmacology, researchers can accelerate the discovery of novel drugs that improve patient outcomes. The study of 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole exemplifies this collaborative approach and underscores the importance of innovation in pharmaceutical sciences.
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